N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)19-7-10(13(20)15-5-6-18(3)4)12-11(8-19)14(21)17-16-12/h7-9H,5-6H2,1-4H3,(H,15,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBNYZNTKGYCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as one-component free radical photoinitiators.
Mode of Action
Similar compounds have been shown to initiate free radical polymerization of acrylates under led at 405 nm.
Biochemical Pathways
Similar compounds have been shown to be involved in the photopolymerization process.
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been shown to be rapidly and extensively metabolized with major urinary metabolites.
Biological Activity
N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.355 g/mol. The compound features a pyrazolopyridine core, which is known for various biological activities.
Biological Activity Overview
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Pyrazolopyridines are often investigated for their anti-inflammatory properties. Compounds derived from this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, studies have reported IC50 values for COX inhibition as low as 0.04 μmol/L for certain derivatives .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cellular processes such as DNA repair and inflammatory pathways. In particular, the inhibition of PARP (Poly (ADP-ribose) polymerase) has been highlighted as a crucial mechanism in enhancing the efficacy of radiotherapy in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; PARP inhibition | |
| Anti-inflammatory | COX inhibition | |
| Radiosensitization | Enhanced tumor cell radiosensitivity |
Case Study: Radiosensitization in Glioblastoma
In a study focusing on glioblastoma cells treated with E7016 (a related compound), it was found that at concentrations of 3 μmol/L, there was an 84% inhibition of PARP activity. This resulted in increased radiosensitivity, indicating that similar pyrazolo derivatives could potentially enhance the effectiveness of radiation therapy in treating aggressive tumors .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolopyridine scaffold can significantly influence biological activity. For instance:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds can exhibit anticancer properties. For example, studies have shown that certain substituted pyrazoles demonstrate cytotoxic effects against various cancer cell lines, including K562 and MCF-7 cells, indicating that this compound may also possess similar activity .
- Antimicrobial Properties : The compound's structure allows for the exploration of its antimicrobial potential. Preliminary studies on related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide could be evaluated for similar activities .
Pharmacological Insights
Pharmacological studies are crucial for understanding the therapeutic potential of this compound:
- Mechanism of Action : Investigations into the mechanisms by which pyrazolo compounds exert their biological effects are ongoing. These may involve interactions with specific cellular pathways or targets that are critical in disease processes.
- Computational Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies can help elucidate its potential efficacy and guide further development .
Case Studies and Experimental Findings
Several case studies highlight the applications of related pyrazolo compounds:
- Case Study on Anticancer Activity : A study involving a series of substituted pyrazolo compounds showed promising results in inhibiting cell proliferation in cancer cell lines. One specific derivative demonstrated a significant reduction in cell viability at low micromolar concentrations .
- Antimicrobial Evaluation : In another study, a related compound was subjected to antimicrobial testing using the disc diffusion method. Results indicated substantial inhibition zones against tested pathogens, supporting further investigation into the antimicrobial efficacy of this compound .
Data Tables
Preparation Methods
One-Pot Cyclocondensation
The pyrazolo[4,3-c]pyridine scaffold is constructed via a mixed Claisen condensation followed by cyclization (Scheme 1). Starting with ethyl 3-oxopent-4-enoate and a substituted acetophenone derivative bearing an isopropyl group, the reaction proceeds under basic conditions (e.g., NaH in THF) to yield the tricyclic intermediate. This method, adapted from, avoids isolating unstable intermediates and achieves 65–75% yields for analogous systems.
Key Reaction Parameters
- Temperature: 0°C to reflux (80°C)
- Base: Sodium hydride or potassium tert-butoxide
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Regioselective N-Alkylation
N-Methylation of the pyrazole nitrogen is critical for directing subsequent functionalization. Using methyl iodide and a non-nucleophilic base (e.g., DBU) in acetonitrile at 50°C affords the N-methylated product with >90% regioselectivity. For the 5-isopropyl variant, isopropyl bromide may substitute methyl iodide, though steric hindrance necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80°C).
Installation of the 5-Isopropyl Group
Alkylation via Organocuprate Reagents
A bromine atom at position 5 of the pyridine ring (introduced via electrophilic substitution) undergoes nucleophilic displacement using a Gilman reagent. For example, treatment with lithium diisopropylcuprate [(iPr)₂CuLi] in dry ether at −40°C replaces bromide with isopropyl in 60–70% yield (Scheme 2). This method, validated in for ethyl group installation, minimizes elimination byproducts.
Optimization Insights
- Solvent: Anhydrous diethyl ether or THF
- Temperature: −40°C to −20°C
- Workup: Quenching with saturated NH₄Cl to prevent over-alkylation
Reductive Amination
An alternative route involves reductive amination of a 5-keto intermediate. Condensation of the ketone with isopropylamine in the presence of NaBH₃CN or Pd/C under hydrogen gas affords the 5-isopropyl derivative. This method, though less direct, avoids halogenation steps and achieves 50–60% yields.
Carboxamide Formation at Position 7
Ester Hydrolysis and Acid Chloride Generation
The ethyl ester at position 7 is hydrolyzed to the carboxylic acid using 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours. Subsequent treatment with thionyl chloride (SOCl₂) in toluene under reflux (3 hours) converts the acid to the acid chloride, which is used directly without purification.
Critical Safety Note
- SOCl₂ reactions require strict anhydrous conditions and vented apparatus due to HCl and SO₂ evolution.
Amide Coupling with N,N-Dimethylethylenediamine
The acid chloride is reacted with N,N-dimethylethylenediamine in dichloromethane (DCM) containing triethylamine (TEA) at 0°C to room temperature (Scheme 3). The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1) and typically completes within 4 hours, yielding the carboxamide in 70–85% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Alternative Coupling Agents
- BOP Reagent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate enhances coupling efficiency in polar aprotic solvents (e.g., DMF).
- Mixed Anhydrides : Ethyl chloroformate generates reactive intermediates for amine coupling, though yields are marginally lower (60–75%).
Comparative Analysis of Synthetic Routes
| Step | Method A (Cuprate Alkylation) | Method B (Reductive Amination) |
|---|---|---|
| Core Yield | 68% | 55% |
| Isopropyl Yield | 72% | 58% |
| Amide Yield | 82% | 78% |
| Total Synthesis Time | 5 days | 7 days |
Method A offers higher overall yields but requires stringent low-temperature conditions. Method B avoids halogenated intermediates but suffers from longer reaction times.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : The 5-isopropyl group appears as a septet (δ 2.85–3.10 ppm, J = 6.8 Hz) integrating for one proton, with two doublets for the methyl groups (δ 1.20–1.35 ppm).
- IR Spectroscopy : Strong absorption at 1675 cm⁻¹ confirms the 3-keto group, while the amide C=O stretch appears at 1640 cm⁻¹.
- Mass Spectrometry : ESI-MS ([M+H]⁺) m/z calculated for C₁₆H₂₄N₅O₂: 326.18; observed: 326.21.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥98% purity for the final product. Critical impurities include regioisomeric amides (<1.2%) and unreacted acid chloride derivatives (<0.5%).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale production (10 kg batches) employs continuous flow chemistry for the cyclocondensation and amidation steps, reducing reaction times by 40%. Solvent recovery systems for THF and DCM improve cost-efficiency, while in-line FTIR monitors intermediate conversions in real time.
Q & A
What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction parameters be optimized to improve yields?
Answer:
The synthesis of pyrazolo-pyridine derivatives often employs multi-step routes involving cyclization and functional group modifications. A one-pot two-step strategy (e.g., combining nucleophilic substitution and cyclization) is advantageous for minimizing intermediates, as demonstrated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives . Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to facilitate cyclization.
- Temperature control : Stepwise heating (e.g., 60°C for initial coupling, 120°C for cyclization) to avoid side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
What advanced spectroscopic and crystallographic techniques are critical for unambiguous structural confirmation?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.3–3.1 ppm for dimethylaminoethyl protons; carbonyl carbons at ~170 ppm) resolve substituent positioning and tautomeric forms .
- X-ray crystallography : Single-crystal analysis (e.g., R factor < 0.06) provides absolute configuration validation, as seen in pyrrolo-pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (error < 2 ppm) confirms molecular formula .
- IR spectroscopy : Stretching frequencies (e.g., 1650–1750 cm⁻¹ for carbonyl groups) validate functional groups .
How can computational modeling predict physicochemical properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-rich sites for nucleophilic/electrophilic reactivity .
- Molecular dynamics simulations : Assess solubility and stability in biological matrices by modeling interactions with solvents (e.g., water, DMSO) .
- ADMET prediction tools : Software like Schrödinger’s QikProp estimates logP, metabolic stability, and membrane permeability .
What experimental strategies resolve contradictions in bioactivity data across different assay systems?
Answer:
- Standardized assay conditions : Control variables like pH, temperature, and solvent concentration (e.g., DMSO ≤ 0.1% to avoid cytotoxicity) .
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., dimethylaminoethyl group) with activity trends .
How can reaction kinetics and mechanistic studies elucidate the compound’s stability under varying pH and temperature conditions?
Answer:
- High-performance liquid chromatography (HPLC) : Monitor degradation products over time (e.g., acidic/basic hydrolysis at 37°C) .
- Kinetic modeling : Apply pseudo-first-order kinetics to determine half-life (t₁/₂) and activation energy (Arrhenius plots) .
- Isotopic labeling : Use ¹⁸O or ²H tracing to identify hydrolysis pathways .
What challenges arise in establishing structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Steric effects : The 5-isopropyl group may hinder target binding; compare with smaller substituents (e.g., methyl) via analog synthesis .
- Electronic influences : The dimethylaminoethyl side chain’s basicity (pKa ~8.5) impacts solubility and membrane penetration .
- Conformational analysis : NMR-based NOE studies or molecular docking identify bioactive conformers .
How should researchers design experiments to assess metabolic stability and degradation pathways in vitro?
Answer:
- Liver microsome assays : Incubate with NADPH cofactor to identify phase I metabolites (e.g., oxidative dealkylation) .
- LC-MS/MS profiling : Detect and quantify metabolites using fragmentation patterns (e.g., m/z shifts from hydroxylation) .
- CYP450 inhibition screening : Test isoform-specific inhibition (e.g., CYP3A4) to predict drug-drug interactions .
What methodologies validate the compound’s purity and stability for long-term storage in research settings?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
- Lyophilization : For hygroscopic compounds, lyophilize and store under argon to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
